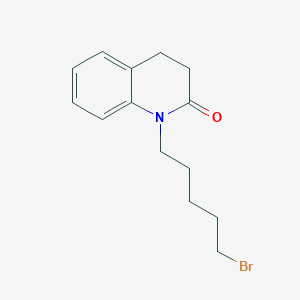
2-Chloro-3-methyl-5-(trifluoromethyl)pyridine1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methyl-5-(trifluoromethyl)pyridine1-oxide is a heterocyclic aromatic organic compound. It is a derivative of pyridine, which is a basic nitrogen-containing ring structure. The presence of chlorine, methyl, and trifluoromethyl groups, along with an oxide functional group, makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-chloro-3-methyl-5-(trifluoromethyl)-, 1-oxide typically involves the chlorination of 3-methyl-5-(trifluoromethyl)pyridine followed by oxidation. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The oxidation step can be carried out using hydrogen peroxide or other suitable oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-5-(trifluoromethyl)pyridine1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the oxide group or reduce other functional groups present in the molecule.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the original compound.
Scientific Research Applications
2-Chloro-3-methyl-5-(trifluoromethyl)pyridine1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism by which pyridine, 2-chloro-3-methyl-5-(trifluoromethyl)-, 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain targets, while the oxide group can participate in redox reactions. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methylpyridine
- 3-Methyl-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-3-methyl-5-(trifluoromethyl)pyridine1-oxide is unique due to the combination of its functional groups. The presence of both chlorine and trifluoromethyl groups, along with the oxide functionality, provides distinct reactivity and potential applications that are not shared by its similar compounds. This uniqueness makes it valuable in various fields of research and industry.
Properties
Molecular Formula |
C7H5ClF3NO |
|---|---|
Molecular Weight |
211.57 g/mol |
IUPAC Name |
2-chloro-3-methyl-1-oxido-5-(trifluoromethyl)pyridin-1-ium |
InChI |
InChI=1S/C7H5ClF3NO/c1-4-2-5(7(9,10)11)3-12(13)6(4)8/h2-3H,1H3 |
InChI Key |
ITTSHCSSQYNNFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C[N+](=C1Cl)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















